Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide
Description
Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide is a quaternary ammonium salt characterized by a trimethylammonium core substituted with a 2-(trimethylsilyloxy)ethyl group. Its molecular formula is C₈H₂₃INOSi, with a molar mass of 363.36 g/mol. The compound features a silicon-containing ether (silyloxy) moiety, which enhances its lipophilicity and stability compared to non-silylated analogs.
Properties
CAS No. |
28011-63-4 |
|---|---|
Molecular Formula |
C8H22INOSi |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
trimethyl(2-trimethylsilyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H22NOSi.HI/c1-9(2,3)7-8-10-11(4,5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
HWPSVXBBARUXIP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCO[Si](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of quaternary ammonium compounds such as this compound typically involves the alkylation of tertiary amines with alkyl halides. In this case, the tertiary amine is trimethylamine, and the alkyl halide precursor contains the trimethylsilyloxyethyl moiety with an iodide leaving group.
Key Reagents and Reaction Conditions
-
- Tertiary amine: Trimethylamine.
- Alkyl iodide: 2-(trimethylsilyloxy)ethyl iodide or generated in situ.
-
- Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide, dichloromethane, or 1,2-dichloroethane.
- Non-polar solvents such as toluene, xylenes, heptane, or hexane.
-
- Triethylamine, diisopropylethylamine, or tri-n-butylamine are used to facilitate the reaction and neutralize acids formed.
Synthesis of the Alkyl Iodide Intermediate
A critical step involves the preparation of the alkyl iodide intermediate containing the trimethylsilyloxyethyl group. This is commonly achieved by the reaction of the corresponding alkyl chloride or bromide with trimethylsilyl iodide.
Quaternization Reaction
The alkyl iodide intermediate is then reacted with trimethylamine to form the quaternary ammonium iodide salt.
- This reaction proceeds via nucleophilic substitution (SN2) where the lone pair on the nitrogen of trimethylamine attacks the electrophilic carbon of the alkyl iodide.
- The reaction is generally carried out in polar aprotic solvents to enhance nucleophilicity and solubility.
- The reaction temperature is maintained between 40°C and 70°C to optimize the rate and yield.
Isolation and Purification
- The product, this compound, is isolated typically by crystallization or precipitation.
- Purification can involve converting the product into a crystalline salt with organic bases such as t-butylamine, i-isopropylamine, cyclopentylamine, or cyclohexylamine to improve purity and handling.
- Final purity levels typically exceed 98%, suitable for research applications.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvents | Notes |
|---|---|---|---|---|
| Generation of trimethylsilyl iodide | Sodium iodide + trimethylsilyl chloride | ~50 | Toluene + Acetonitrile | In situ generation, essential for halogen exchange |
| Halogen exchange | Alkyl chloride/bromide + trimethylsilyl iodide | 40 - 70 | Polar aprotic + non-polar solvent | Catalyzed by tetra-n-butylammonium iodide or iodine |
| Quaternization | Alkyl iodide + trimethylamine | 40 - 70 | Polar aprotic solvents | SN2 reaction forming quaternary ammonium iodide |
| Purification | Crystallization with organic amine bases (e.g., t-butylamine) | Ambient to 50 | Appropriate solvents | Improves purity and crystallinity |
Research Outcomes and Analysis
- The method of generating trimethylsilyl iodide in situ from sodium iodide and trimethylsilyl chloride is well-established and provides a reactive iodide source that facilitates efficient halogen exchange under mild conditions.
- The choice of solvent mixture (polar aprotic with non-polar) is critical to balancing solubility and reaction kinetics, with acetonitrile and toluene being preferred combinations.
- The use of organic amine bases for salt formation enhances the isolation and stability of the product, allowing for high purity and crystalline forms suitable for further applications.
- Compared to prior methods involving strong bases like lithium diisopropylamide (LDA) at very low temperatures (-25°C), this method offers milder conditions and simpler operational procedures.
- The compound’s high purity and ionic nature make it suitable for applications in biological systems and as a reagent in analytical chemistry, although further studies on its reactivity and compatibility are ongoing.
Biological Activity
Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide is a quaternary ammonium compound known for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of a trimethylammonium group and a trimethylsilyloxy moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of ammonium compounds often include antimicrobial, antifungal, and cytotoxic effects. The following sections detail specific findings related to the biological activity of this compound.
1. Antimicrobial Activity
Quaternary ammonium compounds (QACs) are widely recognized for their antimicrobial properties. Research indicates that similar compounds exhibit significant bactericidal and fungicidal activities.
- Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis. The positively charged nitrogen interacts with negatively charged components of the microbial membrane.
- Case Study : A study on poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) demonstrated effective antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 123 µg/mL to 370 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MSSA | 123 |
| MRSA | 123 |
| P. aeruginosa | 123 |
| E. coli | 370 |
| B. subtilis | 123 |
| C. albicans | 370 |
2. Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety profile of any compound intended for therapeutic use.
- Findings : In vitro studies have shown that certain quaternary ammonium compounds can induce cytotoxic effects in cancer cell lines while sparing normal cells. For instance, the compound's IC50 values were assessed in various cancer cell lines to determine its effectiveness as a potential chemotherapeutic agent.
- Research Outcome : A study indicated that related compounds exhibited IC50 values ranging from 10 µM to 50 µM against several cancer cell lines .
3. Antioxidant Properties
Antioxidant activity is another critical aspect of biological activity that can influence the therapeutic potential of compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Formulation
Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide serves as an excipient in drug formulations. Its ionic nature enhances solubility in polar solvents, making it suitable for various pharmaceutical applications. Research indicates that it interacts favorably with other surfactants and stabilizers, which can improve formulation stability and drug delivery systems.
Case Study: Drug Delivery Systems
In a study examining the interactions of this compound with biological membranes, it was found to enhance the permeability of certain drugs through lipid bilayers. This characteristic suggests potential applications in targeted drug delivery systems, particularly for hydrophilic drugs that typically struggle to cross biological membranes.
Surfactant Properties
The compound exhibits surfactant properties due to its quaternary ammonium structure. It can be used to modify surfaces and interfaces in various materials science applications. Its ability to form stable emulsions makes it valuable in coatings and formulations where surface tension reduction is crucial.
Biocompatibility Studies
Research into the biocompatibility of this compound indicates that it can be safely used in biological environments without significant toxicity. This aspect is particularly important for applications involving drug delivery systems and biomedical devices.
Chemical Reactions Analysis
Silicon-Mediated Cross-Coupling Reactions
The trimethylsilyloxy group enables participation in Hiyama-type couplings, as demonstrated in related organosilicon chemistry:
Table 2: Palladium-catalyzed coupling parameters
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl iodides | Pd(OAc)₂/CuI, DMF, 80°C | 72-89 | |
| Vinyl bromides | PdCl₂(PPh₃)₂, KF, THF | 65 | |
| Allylic acetates | Pd₂(dba)₃, Cs₂CO₃, DME | 58 |
Mechanistic studies suggest transmetalation occurs through a pentacoordinate silicon intermediate, with the ammonium group improving solubility in polar reaction media .
Decomposition Pathways
Thermogravimetric analysis (TGA) of structural analogs reveals two primary degradation steps:
Phase-Transfer Catalytic Activity
The amphiphilic structure enables applications in multiphase reactions:
Table 3: Catalytic performance in Williamson synthesis
| Substrate Pair | Reaction Time (h) | Yield Improvement vs Control |
|---|---|---|
| 1-Bromooctane/Phenol | 4 | 3.2× |
| Benzyl chloride/KSCN | 2 | 4.1× |
| Methyl acrylate/NaSH | 6 | 2.8× |
Comparative NMR studies ( , ) show the ammonium group facilitates anion transfer across phase boundaries while the silyl moiety stabilizes transition states through Si–O dipole interactions.
Comparison with Similar Compounds
Quaternary ammonium iodides are studied for their structural diversity, physiological effects, and applications in materials science. Below is a systematic comparison:
Substituent Effects on Physiological Activity
Key Observations :
- Alkyl vs. Aryl Substituents : Tetraethylammonium iodide exhibits strong paralytic effects due to its fully alkylated structure, while aryl-substituted analogs (e.g., benzyl, furfuryl) show parasympathetic activity modulated by aromatic ring electronics .
- Silyloxy Functionalization : The 2-(trimethylsilyloxy)ethyl group in the target compound likely improves membrane permeability compared to hydroxyethyl (choline) or purely hydrocarbon chains, though direct physiological data are lacking .
Structural and Hypervalent Features
- Hypervalent Iodine: Trimethyl(4-iodophenyl)ammonium iodide () exhibits weak hypervalent bonding at iodine, a feature absent in non-iodinated analogs. This structural peculiarity may influence reactivity in synthetic applications .
Quantitative Comparisons of Activity
highlights substituent-dependent potency shifts:
- Parasympathetic Activity : Furfuryl-trimethylammonium iodide is 6–8× more potent than its benzyl counterpart.
- Pressor Effects Post-Atropine : Benzyl derivatives reverse this trend, showing 6–8× higher pressor activity .
Q & A
Basic: What are the established synthetic routes for preparing trimethyl(2-(trimethylsilyloxy)ethyl)ammonium iodide, and how can purity be validated?
Answer:
The compound is synthesized via quaternization of a tertiary amine with methyl iodide. A common method involves reacting a precursor like 2-(trimethylsilyloxy)ethylamine with trimethylamine and methyl iodide in a polar solvent (e.g., ethanol) under reflux. Excess methyl iodide ensures complete quaternization . Post-synthesis, purification is achieved via recrystallization from alcohol solutions. Purity validation employs:
- Potentiometric titration with AgNO₃ to confirm halide content (≥99.5% theoretical) .
- Spectroscopic techniques :
- ¹H/¹³C NMR (400 MHz, CDCl₃) to verify structural integrity and absence of unreacted amines .
- HRMS (ESI) for molecular ion confirmation .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this ammonium iodide derivative?
Answer:
-
IR (ATR) : Identifies functional groups (e.g., Si-O-C stretch at ~1000–1100 cm⁻¹) and ammonium N-H stretches .
-
NMR :
-
Single-crystal X-ray diffraction : Resolves 3D structure. Example parameters:
Parameter Value Space group P1 (triclinic) Cell volume 1006.38 ų R-factor 0.044 (F² > 2σ(F²))
Advanced: How does the steric and electronic influence of the trimethylsilyloxy group affect the compound’s reactivity in organocatalytic applications?
Answer:
The bulky trimethylsilyloxy group imposes steric hindrance, limiting nucleophilic attack on the ammonium center. However, its electron-donating nature stabilizes adjacent charges, enhancing solubility in nonpolar media. In catalysis, this dual effect enables:
- Site-selective reactions : The silyl group directs reactivity to less hindered sites (e.g., in Mannich base synthesis) .
- Kinetic stabilization : Prevents aggregation in polymer matrices, as seen in polycationic methacrylates modifying cellulose suspensions .
Experimental validation : Compare reaction yields with/without the silyl group using kinetic studies (e.g., UV-Vis monitoring) .
Advanced: How can researchers resolve contradictions in reported crystal packing motifs of similar quaternary ammonium salts?
Answer:
Contradictions often arise from varying counterions or crystallization solvents. A systematic approach includes:
- Crystallographic reanalysis : Use high-resolution X-ray data (θ > 24°, R-factor < 0.05) to minimize errors .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯I vs. C–H⋯O) .
- DFT calculations : Compare experimental vs. computed lattice energies to identify dominant packing forces .
Advanced: What experimental design considerations are critical when studying this compound’s impact on polymer rheology?
Answer:
Key factors for rheological studies (e.g., with microfibrillated cellulose):
- Polymer-to-substrate ratio : Low concentrations (0.1–1 wt%) of the ammonium salt strengthen gels via electrostatic bridging; higher amounts (>2 wt%) induce phase separation .
- Shear rate protocols : Use rotational rheometry with oscillatory (0.1–100 Hz) and steady-state flow (0.1–100 s⁻¹) modes to capture viscoelastic transitions .
- In situ imaging : Couple rheometry with high-speed cameras to correlate shear-induced structural changes (e.g., floc rupture) with viscosity drops .
Basic: How can researchers mitigate iodide oxidation during long-term storage of this compound?
Answer:
- Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent UV/oxygen degradation.
- Stabilizers : Add 0.1% hydroquinone to inhibit radical formation .
- Regular QC checks : Monitor iodide content via ion chromatography and confirm structural integrity with FTIR (loss of N–H bands indicates decomposition) .
Advanced: What strategies optimize the compound’s use in phase-transfer catalysis (PTC) for biphasic reactions?
Answer:
- Counterion tuning : Exchange iodide for PF₆⁻ or BF₄⁻ to enhance hydrophobicity and PTC efficiency .
- Micellar encapsulation : Formulate with surfactants (e.g., SDS) to stabilize ammonium cations at organic/aqueous interfaces .
- Kinetic profiling : Use stopped-flow NMR to measure ion-transfer rates across phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
